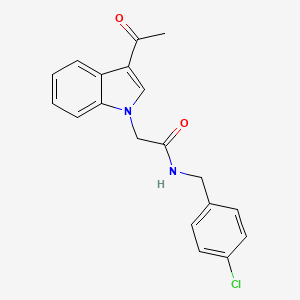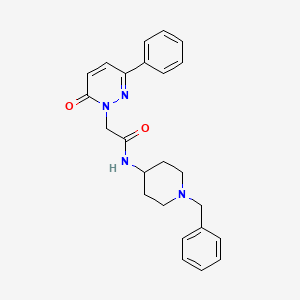
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide
Descripción general
Descripción
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate, the neurotransmitter that normally activates the receptor. By blocking the NMDA receptor, 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide reduces the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP), a process that is thought to underlie memory formation.
Biochemical and Physiological Effects:
In addition to its effects on memory formation, 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide has been found to have a range of other biochemical and physiological effects. For example, 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine neurotransmission. 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide is its potency and selectivity as an NMDA receptor antagonist. This makes it a valuable tool for studying the molecular mechanisms of memory formation and synaptic plasticity. However, one limitation of 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide is its potential for off-target effects, particularly at high concentrations. Researchers must be careful to use appropriate controls and to interpret their results in the context of potential off-target effects.
Direcciones Futuras
There are many potential future directions for research on 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide. One area of interest is the role of 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide in the regulation of dopamine neurotransmission. 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide has been found to modulate the activity of the dopamine transporter, suggesting that it may have potential therapeutic applications for disorders such as Parkinson's disease and addiction. Another area of interest is the potential for 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide to modulate the activity of other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, there is potential for the development of new compounds based on the structure of 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide, with improved potency, selectivity, and pharmacokinetic properties.
Aplicaciones Científicas De Investigación
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide has been shown to impair learning and memory in animal models, making it a valuable tool for studying the molecular mechanisms of memory formation.
Propiedades
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13(23)17-11-22(18-5-3-2-4-16(17)18)12-19(24)21-10-14-6-8-15(20)9-7-14/h2-9,11H,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSNABWMSONIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4510096.png)
![4-{[4-(4-oxo-3(4H)-quinazolinyl)butanoyl]amino}benzamide](/img/structure/B4510110.png)
![2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4510120.png)

![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]tetrahydro-2-furancarboxamide](/img/structure/B4510134.png)

![7-(4-benzyl-1-piperazinyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4510145.png)
![ethyl 4-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B4510147.png)
![8,10-dimethyl-2-propyl-4-(1-pyrrolidinyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4510153.png)
![(1S*,4S*)-2-[4-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B4510164.png)
![4-[methyl(phenylsulfonyl)amino]-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide](/img/structure/B4510194.png)
![N-cycloheptyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4510202.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B4510204.png)
![3-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4510210.png)